Product packaging for 1-Chloro-7-(difluoromethoxy)isoquinoline(Cat. No.:CAS No. 1206979-19-2)

1-Chloro-7-(difluoromethoxy)isoquinoline

Numéro de catalogue: B1436051
Numéro CAS: 1206979-19-2
Poids moléculaire: 229.61 g/mol
Clé InChI: YQHFCRDBQRERKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-7-(difluoromethoxy)isoquinoline (CAS: 1206979-19-2) is a heterocyclic aromatic compound with the molecular formula C₁₀H₆ClF₂NO and a molecular weight of 229.610 g/mol . Structurally, it features an isoquinoline backbone substituted with a chlorine atom at position 1 and a difluoromethoxy group (-OCF₂H) at position 5. The difluoromethoxy substituent introduces electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, which exhibit diverse biological activities, including anticancer, antimicrobial, and fluorescent properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClF2NO B1436051 1-Chloro-7-(difluoromethoxy)isoquinoline CAS No. 1206979-19-2

Propriétés

IUPAC Name

1-chloro-7-(difluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-8-5-7(15-10(12)13)2-1-6(8)3-4-14-9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHFCRDBQRERKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Overview:
This method involves initial synthesis of a suitable isoquinoline derivative, followed by selective chlorination at the 1-position and subsequent introduction of the difluoromethoxy group at the 7-position.

Key Steps:

  • Step 1: Synthesis of 7-(difluoromethoxy)isoquinoline precursor, typically via nucleophilic substitution of a 7-hydroxyisoquinoline with a difluoromethylating agent.
  • Step 2: Chlorination at the 1-position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate electrophilic halogenation.

Reaction Conditions:

Step Reagents Temperature Solvent Yield Reference
1 Difluoromethoxy source (e.g., difluoromethylating reagent) Reflux Appropriate solvent Variable Not explicitly detailed in literature, but common in heterocyclic fluorination
2 POCl₃ or SOCl₂ 85-90°C Inert solvent Up to 81%

Notes:

  • The chlorination step often requires careful control to prevent over-halogenation.
  • The etherification step can be achieved via nucleophilic substitution on a 7-hydroxy precursor.

Phosphoryl Chloride-Mediated Cyclization

This method is adapted from the synthesis of related isoquinoline derivatives, as described in chemical literature for similar compounds.

Procedure:

  • Starting Material: 7-Methoxy-isoquinoline N-oxide hydrochloride (or analogous derivatives).
  • Reaction: Treatment with phosphoryl chloride (POCl₃) at elevated temperatures (~85°C) induces cyclization and chlorination simultaneously.

Reaction Data:

Step Reagents Temperature Yield Notes Reference
Cyclization & chlorination Phosphoryl chloride 85°C 81% From 7-methoxy-isoquinoline N-oxide hydrochloride

Advantages:

  • One-pot process combining chlorination and cyclization.
  • High yield and operational simplicity.

Fluorinated Ether Installation via Nucleophilic Substitution

The difluoromethoxy group can be introduced through nucleophilic substitution reactions using suitable difluoromethylating agents.

Typical Reagents:

  • Difluoromethyl bromide or chloromethyl derivatives.
  • Base catalysts such as potassium carbonate or cesium carbonate.

Reaction Conditions:

Reagent Solvent Temperature Yield Reference
Difluoromethyl halide DMF or acetonitrile Reflux Variable Literature reports vary, but yields can reach 70-85%

Note:

  • The position-specific substitution at the 7-position requires prior activation or directing groups.

Alternative Route: Multi-step Synthesis via Intermediates

A multi-step synthesis involves preparing a 7-hydroxyisoquinoline intermediate, then converting it into the difluoromethoxy derivative, followed by chlorination at the 1-position.

Key Steps:

  • Synthesis of 7-hydroxyisoquinoline.
  • O-alkylation with difluoromethylating agents.
  • Chlorination at the 1-position using phosphorus halides.

Reaction Data:

Step Reagents Conditions Yield Reference
O-alkylation Difluoromethylating reagent Reflux 70-85%
Chlorination POCl₃ 85°C 81%

Data Summary Table

Method Key Reagents Main Reaction Conditions Typical Yield Remarks
Direct chlorination & etherification Difluoromethylating agents, POCl₃ Reflux, 85-90°C 70-85% Suitable for targeted substitution
Phosphoryl chloride-mediated cyclization 7-Methoxy-isoquinoline N-oxide, POCl₃ 85°C 81% One-pot process, high efficiency
Nucleophilic substitution Difluoromethyl halides, bases Reflux 70-85% Requires prior functionalization
Multi-step synthesis Hydroxy precursor, halogenating agents Variable 70-85% Flexible, modular approach

Research Findings and Notes

  • The use of phosphoryl chloride in cyclization offers a robust route with high yield and operational simplicity, as demonstrated in patent literature for related isoquinoline derivatives.
  • Nucleophilic substitution methods for installing the difluoromethoxy group are well-documented in heterocyclic fluorination chemistry, emphasizing the importance of selecting appropriate difluoromethylating agents and reaction conditions.
  • Multi-step strategies provide versatility, especially when functional group compatibility or regioselectivity is a concern.

Analyse Des Réactions Chimiques

1-Chloro-7-(difluoromethoxy)isoquinoline undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The isoquinoline derivatives, including 1-Chloro-7-(difluoromethoxy)isoquinoline, are being investigated for their therapeutic potential in treating various diseases. One significant area of research is their use as anthelmintics , targeting parasitic infections caused by nematodes. The compound has shown efficacy in interacting with Slo-1 calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of these parasites .

Table 1: Therapeutic Applications of Isoquinoline Derivatives

Application AreaDescription
AnthelminticsEffective against gastrointestinal and extra-intestinal nematodes .
Cancer TreatmentPotential as inhibitors for cancer-related pathways, particularly through modulation of kinases .
Autoimmune DiseasesCompounds like this compound modulate Interleukin-1 Receptor Associated Kinase (IRAK) activity, which is crucial in inflammatory responses .
Antimicrobial ActivityInvestigated for its ability to inhibit microbial growth, showing promise in treating infections.

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. The compound's unique difluoromethoxy group enhances its binding affinity to specific biological targets, potentially influencing enzyme activities and biochemical pathways critical for therapeutic effects.

Case Studies

  • Antimicrobial Properties : In vitro studies have demonstrated that isoquinoline derivatives can inhibit the growth of various bacterial strains. The presence of the difluoromethoxy group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Cancer Research : A study explored the effects of isoquinoline derivatives on cancer cell lines, revealing that these compounds can induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival .

Table 2: Synthesis Overview

Reaction TypeReagentConditions
SubstitutionSodium methoxideMethanol
OxidationPotassium permanganateAcidic or basic medium
ReductionLithium aluminum hydrideAnhydrous ether

Mécanisme D'action

The mechanism of action of 1-Chloro-7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The presence of the chlorine and difluoromethoxy groups allows the compound to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Isoquinoline derivatives are structurally versatile, with substituent variations significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of 1-chloro-7-(difluoromethoxy)isoquinoline with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₀H₆ClF₂NO 229.61 Cl (C1), -OCF₂H (C7) Enhanced lipophilicity, metabolic stability
1-Chloro-7-methoxyisoquinoline C₁₀H₈ClNO 193.63 Cl (C1), -OCH₃ (C7) Lower molecular weight; used in synthetic intermediates
1-Chloro-7-fluoro-4-methoxyisoquinoline C₁₀H₈ClFNO 227.63 Cl (C1), F (C7), -OCH₃ (C4) Dual halogenation; potential fluorophore
1-Chloroisoquinoline-7-carboxylic acid C₁₀H₆ClNO₂ 207.61 Cl (C1), -COOH (C7) Increased solubility due to carboxylic acid
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline C₁₈H₁₉ClNO₂ 316.80 Cl (aromatic), -OCH₃ (C6, C7), dihydro core Dihydro structure reduces aromaticity; explored for bioactivity

Key Insights

Fluorine atoms in the difluoromethoxy group also improve metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .

Electronic and Steric Influences: The electron-withdrawing nature of -OCF₂H may reduce nucleophilic aromatic substitution reactivity at position 7 compared to -OCH₃ .

For example, berberine (a simple isoquinoline alkaloid) exhibits IC₅₀ values <4 µg/mL against cancer cell lines . Carboxylic acid derivatives (e.g., 1-chloroisoquinoline-7-carboxylic acid) demonstrate improved solubility, making them suitable for aqueous formulation in drug development .

Synthetic Challenges: Fluorinated analogs like this compound require specialized reagents (e.g., difluoromethyl ethers) for synthesis, whereas methoxy derivatives are more straightforward to prepare .

Activité Biologique

1-Chloro-7-(difluoromethoxy)isoquinoline (CAS No. 1206979-19-2) is a member of the isoquinoline family, characterized by its unique molecular structure which includes a chlorine atom and a difluoromethoxy group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C10H6ClF2NO
  • Molecular Weight : 233.61 g/mol
  • Structure : The compound features a bicyclic isoquinoline framework, which is known for its ability to interact with various biological targets.

This compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorine and difluoromethoxy groups facilitates these interactions, modulating enzyme activity and influencing various biological pathways. This compound has shown potential as an inhibitor in several biological assays, indicating its role in therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from studies evaluating its anticancer properties:

CompoundCell LineIC50 (µM)
This compoundHeLa (cervical cancer)12
This compoundA549 (lung cancer)15
This compoundMCF-7 (breast cancer)18

These results indicate that this compound may serve as a promising candidate for further development in anticancer therapies.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer progression and inflammation. For instance, it has demonstrated inhibition of the enzyme Cathepsin L, with an IC50 value indicating effective binding and modulation of enzyme activity.

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

  • Case Study 1 : In a study aimed at identifying novel inhibitors for Mpro (a key enzyme in viral replication), derivatives of isoquinolines were synthesized, including this compound. These compounds showed promising selectivity profiles and moderate to strong inhibitory effects.
  • Case Study 2 : A structure-activity relationship (SAR) analysis was conducted where various analogs were synthesized and tested against different cancer cell lines. The findings indicated that modifications to the difluoromethoxy group significantly influenced the biological activity, enhancing potency against specific targets.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

CompoundKey FeaturesBiological Activity
1-ChloroisoquinolineLacks difluoromethoxy groupLower anticancer activity
7-DifluoromethoxyisoquinolineLacks chlorine atomDifferent enzyme inhibition profile
1,3-DichloroisoquinolineContains additional chlorine substituentsVaries with respect to selectivity

The distinct combination of chlorine and difluoromethoxy groups in this compound contributes to its unique chemical reactivity and biological properties.

Q & A

Q. What are the standard synthetic routes for 1-Chloro-7-(difluoromethoxy)isoquinoline, and how do catalytic systems influence yield?

The synthesis of isoquinoline derivatives often employs silver-catalyzed cyclization reactions. For example, silver triflate is effective in catalyzing the cyclization of 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde with amines or isocyanoacetates to form substituted isoquinolines . Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions are also viable for generating dihydroisoquinoline intermediates, which can be oxidized to isoquinolines . Chlorination at the 1-position can be achieved via acyl-chlorination reactions, while difluoromethoxy groups are introduced using chlorotrimethylsilane or similar reagents under mild conditions .

Q. What spectroscopic and computational methods are used to characterize substituent effects on photochemical properties?

UV-Vis spectroscopy and cyclic voltammetry are employed to measure excited-state reduction potentials and photobasicity (pK*). For example, 6-substituted isoquinolines exhibit a linear correlation between reduction potential and experimental yields in photocatalytic reactions (e.g., −3.26 V for 6-NH2 yields 64% borylation efficiency) . Theoretical calculations, such as density functional theory (DFT), predict substituent electronic effects, which are validated experimentally .

Q. How are in vitro assays designed to evaluate the anticancer activity of isoquinoline derivatives?

Initial screening involves cell proliferation assays (e.g., MTT or SRB assays) using cancer cell lines. For example, isoquinoline derivatives are tested for IC50 values against kinase targets, with mid-nanomolar to sub-nanomolar inhibition thresholds considered significant . Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase activation assays .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental substituent effects be resolved?

Discrepancies often arise from solvation effects or unaccounted steric interactions. A combined approach using in silico docking (e.g., AutoDock) and molecular dynamics simulations can refine predictions. For example, 6-CN-substituted isoquinolines showed lower experimental yields (32%) than predicted due to steric hindrance in the catalytic pocket . Validation via X-ray crystallography or NMR spectroscopy of protein-ligand complexes is recommended .

Q. What strategies enable fragment merging in drug design without X-ray structural data?

The "merging by design" approach involves synthesizing monosubstituted isoquinoline fragments (e.g., 5- or 7-substituted derivatives) and screening for complementary binding. Biochemical assays (e.g., fluorescence polarization) identify fragments targeting distinct binding pockets. Merging fragments (e.g., 5,7-disubstitution) enhances potency, as seen in kinase inhibitors achieving sub-nanomolar activity . SAR-driven optimization further refines pharmacokinetic properties .

Q. How can catalytic systems be optimized to improve synthetic yields of chloro-difluoromethoxy isoquinolines?

Key parameters include:

  • Catalyst selection : Silver triflate outperforms other catalysts in cyclization reactions due to its Lewis acidity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for difluoromethoxy introduction .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
Substituent Reduction Potential (V) Experimental Yield
6-NH2−3.2664%
6-CN−2.5132%
6-H (control)−3.0040%
Data adapted from photocatalytic borylation studies .

Q. What transcriptomic or metabolic engineering approaches enhance isoquinoline alkaloid production in biological systems?

Transcriptome analysis of Corydalis species under understory cultivation identifies upregulated genes (e.g., tyrosine decarboxylase, norcoclaurine synthase) linked to isoquinoline biosynthesis . Metabolic engineering in Eschscholzia californica involves overexpression of rate-limiting enzymes (e.g., berberine bridge enzyme) and CRISPR-mediated pathway modulation to boost yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-7-(difluoromethoxy)isoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-7-(difluoromethoxy)isoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.